N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide is a synthetic organic compound with the molecular formula C16H14ClN3O It features a benzimidazole moiety linked to a chlorobenzamide group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole coreCommon reagents include formic acid, trimethyl orthoformate, or carbondisulphide in alkaline alcoholic solutions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the benzimidazole or chlorobenzamide moieties.
Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products depend on the specific reaction conditions but can include various substituted benzimidazole derivatives and modified benzamides .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .
Comparison with Similar Compounds
- N-(2-(1H-benzimidazol-2-yl)ethyl)-3-methoxybenzamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-3-bromobenzamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-4-methyl-3-nitrobenzamide
Uniqueness: N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it distinct from other benzimidazole derivatives with different substituents .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-5-3-4-11(10-12)16(21)18-9-8-15-19-13-6-1-2-7-14(13)20-15/h1-7,10H,8-9H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILVWNPZUYLTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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